molecular formula C21H25N5O4S B2883353 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021215-58-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2883353
CAS RN: 1021215-58-6
M. Wt: 443.52
InChI Key: YTBVKVFHGQHEHS-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Activities A study demonstrated the microwave-assisted synthesis of pyrazoline and pyrazole derivatives, exhibiting significant anti-inflammatory and antibacterial activities. This method proved to be efficient, yielding higher product quantities in less time compared to traditional synthesis methods. These compounds, including derivatives similar to the queried chemical, show promising bioactive properties, potentially beneficial for developing new therapeutic agents (Ravula et al., 2016).

Antibacterial and Antioxidant Activities of Pyrazole Derivatives Research into pyrazole derivatives, incorporating furan moieties, highlighted their moderate antibacterial and antioxidant activities. Through DFT and molecular docking analyses, insights into the antibacterial activity were enhanced, suggesting these compounds' potential as templates for pharmaceutical applications (Lynda, 2021).

Synthesis and Molecular Docking Study for Anticancer and Antimicrobial Agents A novel synthesis involving 1,3-oxazole clubbed with pyridyl-pyrazolines was explored for their anticancer and antimicrobial potentials. These compounds, characterized through various spectroanalytical techniques, demonstrated promising activities against cancer cell lines and pathogenic strains, with molecular docking studies supporting their potential pharmaceutical utility (Katariya et al., 2021).

Chemical Structure and Properties Analysis The compound HMBPP, containing benzofuran moieties, underwent a detailed structural, quantum, NLO, and thermodynamic properties analysis. This comprehensive study, incorporating DFT level of theory and NBO analysis, provided valuable insights into the compound's stability, reactivity, and potential applications in various fields, including materials science and pharmacology (Halim & Ibrahim, 2022).

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBVKVFHGQHEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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